N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a compound known for its significant pharmacological properties. It is a small-molecule, selective inhibitor of activated factor X (FXa), which plays a crucial role in the coagulation cascade. This compound is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide .
Preparation Methods
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide involves multiple steps. Starting from inexpensive 4-chloronitrobenzene and piperidine, an eight-step procedure has been developed. Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . The reactions are highly efficient and practical, occurring under mild conditions. Most intermediates can be obtained through simple slurry or recrystallization, eliminating the need for column chromatography purification .
Chemical Reactions Analysis
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and iron powder for reduction . The major products formed from these reactions are lactams and other intermediates essential for the synthesis of the final compound .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as an inhibitor of activated factor X (FXa), making it valuable in the prevention and treatment of thromboembolic diseases . Its high selectivity and potency have made it a subject of extensive research for developing anticoagulant therapies .
Mechanism of Action
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of FXa. It binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, which is a crucial step in the coagulation cascade . This inhibition reduces thrombin generation and indirectly inhibits platelet aggregation .
Comparison with Similar Compounds
Similar compounds include other FXa inhibitors such as rivaroxaban and edoxaban. Compared to these, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has shown higher selectivity and potency . Its unique structure, involving two different six-ring lactam structures, distinguishes it from other FXa inhibitors .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-25-17-11-14(6-7-15(17)22-9-3-2-4-19(22)23)21-20(24)13-5-8-16-18(10-13)27-12-26-16/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVVDKCZUMQSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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